molecular formula C12H19N3 B15277336 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine

Cat. No.: B15277336
M. Wt: 205.30 g/mol
InChI Key: XHZVKBMHTWPYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine (: 1341915-79-4) is a chemical compound with the molecular formula C 12 H 19 N 3 and a molecular weight of 205.30 g/mol . This amine-containing scaffold is characterized by a cyclohexylamine core substituted with a methyl group and a pyrimidin-5-ylmethyl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds featuring the pyrimidine heterocycle are of significant interest in pharmaceutical research due to their diverse biological activities. Pyrimidine derivatives are known to be core structures in numerous biologically active compounds and have been extensively studied for their potential applications, including as antiviral, antimicrobial, and antioxidant agents . The structural motif of an amine linking an alicyclic system to a pyrimidine ring is a feature in biologically active molecules; for instance, closely related structures such as 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine have been identified as important intermediates in the synthesis of mesoionic insecticides like triflumezopyrim . Furthermore, the amine linkage in such structures can be explored in the context of bioisosterism, a common strategy in lead optimization to improve the properties of drug candidates . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate care. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C12H19N3/c1-10-4-2-3-5-12(10)15-8-11-6-13-9-14-7-11/h6-7,9-10,12,15H,2-5,8H2,1H3

InChI Key

XHZVKBMHTWPYQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination represents the most widely documented method for synthesizing 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine. The process typically involves condensing 2-methylcyclohexan-1-amine with pyrimidine-5-carbaldehyde, followed by reduction of the resultant imine.

Procedure :

  • Imine Formation : A mixture of 2-methylcyclohexan-1-amine (1.0 equiv) and pyrimidine-5-carbaldehyde (1.1 equiv) in toluene is refluxed at 110°C for 12 hours under nitrogen.
  • Reduction : The imine intermediate is treated with sodium borohydride (1.5 equiv) in toluene at 0–5°C, yielding the target amine after 2 hours.

Key Data :

Parameter Value Source
Solvent Toluene
Temperature 0–5°C (reduction)
Yield 78–82%

This method’s success hinges on the inert nature of toluene, which minimizes side reactions such as over-reduction or aldehyde polymerization.

Nucleophilic Substitution

Alternative routes employ nucleophilic substitution between 5-(bromomethyl)pyrimidine and 2-methylcyclohexan-1-amine.

Procedure :

  • Reaction Setup : 2-Methylcyclohexan-1-amine (1.2 equiv) is added to a solution of 5-(bromomethyl)pyrimidine (1.0 equiv) in methanol at 25°C.
  • Stirring : The mixture is agitated for 24 hours, followed by neutralization with aqueous sodium bicarbonate.

Key Data :

Parameter Value Source
Solvent Methanol
Reaction Time 24 hours
Yield 65–70%

Methanol enhances the nucleophilicity of the amine but may necessitate extended reaction times compared to aprotic solvents.

Optimization Strategies

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and yields:

Solvent Yield (Reductive Amination) Yield (Nucleophilic Substitution)
Toluene 82% N/A
Methanol N/A 70%
Tetrahydrofuran 75% 60%

Toluene’s nonpolar nature favors imine stability, while methanol’s proticity accelerates nucleophilic displacement.

Catalytic Enhancements

The addition of molecular sieves (4Å) during imine formation increases yields by 8–10% through water removal, shifting equilibrium toward the imine. Catalytic acetic acid (5 mol%) in nucleophilic substitutions reduces reaction time to 12 hours by protonating the pyrimidine leaving group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.85 (s, 2H, pyrimidine H), 3.85 (s, 2H, CH₂), 2.75–2.65 (m, 1H, cyclohexyl CH), 1.55–1.20 (m, 10H, cyclohexyl CH₂).
  • ¹³C NMR : δ 157.8 (pyrimidine C), 56.3 (CH₂), 38.9 (cyclohexyl CH), 29.5–22.1 (cyclohexyl CH₂).

High-Performance Liquid Chromatography (HPLC) :

  • Purity: ≥98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Challenges and Solutions

Byproduct Formation

Aldol condensation byproducts (3–5%) arise during reductive amination if excess aldehyde is present. Remediation involves stoichiometric aldehyde control and low-temperature reduction.

Stereochemical Control

The cyclohexylamine’s chiral center leads to racemization during prolonged heating. Using chiral auxiliaries (e.g., (R)-BINOL) or low-temperature protocols mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (289): Features a piperazine substituent instead of pyrimidine.

2’-((5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one (Compound 28): Incorporates a pyrimidine-amino group at the 2-position and a spirocyclic system, which may confer rigidity and selectivity in binding .

Key Structural Differences :

  • Substituent Position: The target compound’s pyrimidin-5-ylmethyl group contrasts with analogs like Compound 28 (pyrimidin-2-ylamino), affecting steric and electronic interactions.
  • Ring Systems: Chromenopyrimidine (4e) and spirocyclic (Compound 28) frameworks introduce planar or fused rings, altering pharmacokinetic profiles compared to the simpler cyclohexane-pyrimidine scaffold.
Physicochemical Properties
Property Target Compound (Estimated) (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Compound 4e
Molecular Formula C₁₃H₁₉N₃ C₁₁H₂₂N₃ C₂₇H₂₂ClN₃
Molecular Weight (g/mol) ~217.31 198 (MS: [M + H]⁺) ~436.94
logP (Lipophilicity) ~2.5 (moderate) ~1.8 (lower due to piperazine) ~4.2 (higher)
Solubility Moderate (polar pyrimidine vs. hydrophobic cyclohexane) High (piperazine enhances aqueous solubility) Low (bulky aromatic system)
Spectral Data Comparison
  • Mass Spectrometry (MS) :
    • Target Compound: Expected [M + H]⁺ ~216.
    • Compound 289: Observed [M + H]⁺ = 198 .
    • Compound 37: [M + H]⁺ = 452 .
  • ¹H NMR : Pyrimidine protons (δ 8.6–7.1 ppm in analogs) and cyclohexane methyl groups (δ 1.0–2.3 ppm) would dominate the spectrum .

Q & A

Q. What are the optimized synthetic routes for 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, cyclohexanone intermediates can react with pyrimidin-5-ylmethylamine derivatives under hydrogenation conditions. Key steps include:

  • Reductive Amination: Use NaHB(OAc)3_3 as a reducing agent in dichloromethane (DCM) with acetic acid as a catalyst to form the amine bond .
  • Hydrogenation: Catalytic hydrogenation with Pd/C under 1.8 MPa H2_2 pressure at 40°C to remove protecting groups (e.g., dibenzyl groups) .
  • Purification: Column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) to isolate stereoisomers .
    Optimization Tips: Control temperature (room temperature for stability), solvent polarity, and stoichiometric ratios to minimize byproducts like over-alkylated species.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • MS (ESI+): Confirms molecular weight (e.g., m/z 198–452 range for related analogs) .
  • 1^1H NMR: Identifies stereochemistry and substituent environments. For example, cyclohexyl protons appear as multiplet clusters (δ 1.2–2.3 ppm), while pyrimidine protons resonate as singlets (δ 8.6–8.7 ppm) .
  • Resolution of Contradictions: Compare NMR splitting patterns across stereoisomers. Enantiomers may show identical MS but distinct NMR due to spatial arrangement (e.g., axial vs. equatorial protons) . Use deuterated solvents (e.g., MeOD) to enhance signal resolution.

Q. What are the challenges in achieving high purity during synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct Formation: Competing reactions (e.g., over-alkylation) are mitigated by slow reagent addition and stoichiometric control.
  • Stereochemical Purity: Chiral column chromatography or recrystallization in ethanol/water mixtures separates enantiomers .
  • Trace Solvents: Rotary evaporation under reduced pressure followed by lyophilization removes volatile impurities.

Advanced Research Questions

Q. How does stereochemistry at the cyclohexane ring impact biological activity, and what methods validate these effects?

Methodological Answer:

  • Stereoisomer Synthesis: Prepare (1R,4R) and (1S,4S) enantiomers via chiral auxiliaries or asymmetric hydrogenation .
  • Biological Assays: Compare IC50_{50} values in target protein binding assays (e.g., kinase inhibition). For example, (1R,4R) isomers may show 2–3× higher potency due to optimal hydrogen bonding .
  • Computational Validation: Molecular dynamics simulations (e.g., using AMBER or GROMACS) model ligand-receptor docking conformations .

Q. How can computational methods predict interactions between this compound and biological targets like kinases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to screen against kinase ATP-binding pockets. Pyrimidine rings often form π-π interactions with Phe residues, while cyclohexyl groups stabilize hydrophobic pockets .
  • MD Simulations: Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen bond persistence .

Q. How are contradictions in bioactivity data resolved when comparing structurally similar analogs?

Methodological Answer:

  • Meta-Analysis: Aggregate data from kinase inhibition assays (e.g., IC50_{50} variability) and apply statistical tools (ANOVA) to identify outliers.
  • Structural Tweaks: Introduce substituents (e.g., halogenation at pyrimidine C4) to enhance selectivity. For example, 4-Cl analogs reduce off-target effects by 40% .
  • Crystallography: Resolve X-ray structures of ligand-target complexes to identify critical binding motifs (e.g., SHELX-refined PDB files) .

Q. What strategies enable regioselective functionalization of the pyrimidine ring for SAR studies?

Methodological Answer:

  • Electrophilic Substitution: Use Br2_2/FeBr3_3 to brominate C5 of pyrimidine, followed by Suzuki coupling with aryl boronic acids .
  • Protection/Deprotection: Temporarily mask the amine group with tert-butoxycarbonyl (Boc) to direct reactions to specific positions.

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

Methodological Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification. Hydrochloride salt forms improve aqueous solubility by 5–10× .
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. CYP3A4 is often the primary metabolizer.

Q. What analytical workflows distinguish between enantiomers in racemic mixtures?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Enantiomers elute at 12.3 min (R) vs. 14.1 min (S) .
  • VCD Spectroscopy: Compare vibrational circular dichroism spectra to reference standards.

Q. How are reaction mechanisms (e.g., reductive amination) validated experimentally?

Methodological Answer:

  • Isotopic Labeling: Use 15^{15}N-labeled amines to track bond formation via 15^{15}N NMR.
  • Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy (e.g., C=O stretch disappearance at 1700 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.